molecular formula C19H20N4OS2 B11272796 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11272796
M. Wt: 384.5 g/mol
InChI Key: GTPBRLHIOTWEHV-UHFFFAOYSA-N
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Description

N-[(THIOPHEN-2-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a pyridazine ring, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(THIOPHEN-2-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The thiophene and pyridazine rings are then attached through a series of coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(THIOPHEN-2-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted thiophene and pyridazine derivatives.

Scientific Research Applications

N-[(THIOPHEN-2-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(THIOPHEN-2-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(THIOPHEN-2-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine and pyridazine derivatives.

    Thiophene-containing compounds: Known for their electronic properties and applications in organic electronics.

    Pyridazine derivatives: Often explored for their biological activity and potential therapeutic applications.

Uniqueness

The unique combination of thiophene, pyridazine, and piperidine rings in N-[(THIOPHEN-2-YL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N4OS2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20N4OS2/c24-19(20-13-15-3-1-11-25-15)14-7-9-23(10-8-14)18-6-5-16(21-22-18)17-4-2-12-26-17/h1-6,11-12,14H,7-10,13H2,(H,20,24)

InChI Key

GTPBRLHIOTWEHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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